[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

Coumarin SAR Chemical proteomics probe design Fragment-based drug discovery

[(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid (CAS 327043-38-9) is a fully synthetic small-molecule coumarin derivative with the molecular formula C19H16O5 and a molecular weight of 324.33 g/mol. It features a coumarin (2H-chromen-2-one) core substituted at position 3 with a benzyl group, at position 4 with a methyl group, and at position 7 with an oxyacetic acid moiety.

Molecular Formula C19H16O5
Molecular Weight 324.332
CAS No. 327043-38-9
Cat. No. B2681104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
CAS327043-38-9
Molecular FormulaC19H16O5
Molecular Weight324.332
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)O)CC3=CC=CC=C3
InChIInChI=1S/C19H16O5/c1-12-15-8-7-14(23-11-18(20)21)10-17(15)24-19(22)16(12)9-13-5-3-2-4-6-13/h2-8,10H,9,11H2,1H3,(H,20,21)
InChIKeyRDBWTPZPKRABOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid (CAS 327043-38-9): Procurement-Relevant Chemical Identity and Coumarin Class Context


[(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid (CAS 327043-38-9) is a fully synthetic small-molecule coumarin derivative with the molecular formula C19H16O5 and a molecular weight of 324.33 g/mol . It features a coumarin (2H-chromen-2-one) core substituted at position 3 with a benzyl group, at position 4 with a methyl group, and at position 7 with an oxyacetic acid moiety . This compound belongs to the broader class of 3-benzylcoumarins, a scaffold explored for allosteric kinase inhibition and anti-inflammatory activity [1], but its specific 3-benzyl-4-methyl-7-oxyacetic acid substitution pattern distinguishes it from more common 4-methylcoumarin or 7-hydroxycoumarin analogs.

Why [(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid Cannot Be Interchanged with Generic Coumarin-7-oxyacetic Acid Analogs


Procurement decisions involving coumarin-based research reagents cannot assume functional equivalence across analogs. The 3-benzyl substituent on the target compound introduces a bulky hydrophobic moiety that is absent in simpler coumarin-7-oxyacetic acids (e.g., CAS 126424-85-9) . Published structure-activity relationship (SAR) studies on 3-benzylcoumarins demonstrate that the benzyl group engages in critical π-π stacking and hydrophobic contacts within allosteric binding pockets, directly modulating target affinity and selectivity [1]. Removing this group—or substituting a smaller moiety—can abolish or significantly reduce biological activity. For example, in a patent covering coumarin-based TNFα inhibitors, the 3-benzyl-4-methyl-7-hydroxy intermediate serves as an essential precursor, and subsequent C-7 functionalization dictates pharmacological activity [2]. Therefore, substituting the target compound with a des-benzyl or 3-alkyl analog would invalidate any comparative biological study and compromise research reproducibility.

[(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid: Quantitative Differentiation Evidence


Structural Differentiation from the Unsubstituted Coumarin-7-oxyacetic Acid Parent Scaffold

The presence of a 3-benzyl substituent in the target compound constitutes a definitive structural difference compared to the commercially available unsubstituted coumarin-7-oxyacetic acid (CAS 126424-85-9). In a study of 3-benzylcoumarins as allosteric MEK1 inhibitors, the 3-benzyl group was shown to be essential for binding affinity; compound 18 (containing a 3-benzyl moiety) achieved an IC50 of 54.57 nM against MEK1, whereas scaffolds lacking this substitution were inactive [1]. While direct head-to-head data for the exact target compound are not publicly available, the class-level SAR strongly indicates that the 3-benzyl-4-methyl pattern provides a unique pharmacophore that simpler analogs cannot recapitulate [1].

Coumarin SAR Chemical proteomics probe design Fragment-based drug discovery

TNFα Inhibition Potential: Class-Level Evidence from a Patent Application

A patent application (US 20060020138) describes coumarin derivatives with a 3-benzyl-4-methyl core as TNFα inhibitors, noting that active compounds in this class exhibit IC50 values below 50 μM in a human PBMC-based ELISA assay, with preferred compounds below 10 μM and most preferred below 1 μM [1]. The patent explicitly lists 3-benzyl-4-methyl-7-hydroxycoumarin as a key intermediate for synthesizing active TNFα inhibitors, and the target compound represents a C-7 functionalized variant of this core. While the exact compound is not disclosed in the patent, the structural homology suggests it may exhibit comparable or tunable TNFα inhibitory activity depending on the C-7 substituent, providing a plausible differentiation from non-benzylated coumarins [1].

Immunoinflammatory disease Cytokine inhibition Coumarin-based drug discovery

Chemical Stability and Purity Profile for Reproducible Research

Commercially available batches of [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid are supplied with a purity specification of ≥95% (HPLC) . The compound is characterized by a boiling point of 551.2 ± 50.0 °C at 760 mmHg and a density of 1.3 ± 0.1 g/cm³, indicating good thermal stability under standard laboratory handling conditions . In contrast, structurally simpler coumarin-7-oxyacetic acids (e.g., CAS 126424-85-9) may be discontinued or inconsistently available from certain suppliers, posing a procurement risk . The established analytical characterization of the target compound reduces batch-to-batch variability concerns for longitudinal studies .

Chemical biology reagent Assay reproducibility Quality control

[(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid: Research and Industrial Application Scenarios


Allosteric MEK1 Probe Design and Antiviral Drug Discovery

The 3-benzyl-4-methyl substitution pattern on the coumarin core is critical for allosteric MEK1 binding, as demonstrated by Peng et al. (2013) where 3-benzylcoumarins achieved nanomolar IC50 values (54.57 nM for the most potent analog 18) [1]. The target compound's C-7 oxyacetic acid group provides a synthetically tractable handle for further derivatization (e.g., amide coupling, esterification) to explore MEK1 affinity and ERK pathway inhibition. Researchers developing host-targeted antiviral agents against enterovirus 71 (EV71) or other viruses dependent on the RAF/MEK/ERK pathway can use this compound as a core scaffold for library synthesis [1].

TNFα Inhibitor Lead Optimization

Building on the patent disclosure (US 20060020138) that 3-benzyl-4-methylcoumarins inhibit TNFα production in human PBMCs [2], the target compound serves as a key intermediate for preparing C-7 carbamate, ether, or thioether derivatives intended for immunoinflammatory disease research. The oxyacetic acid functionality allows conjugation to carrier proteins or fluorescent tags for target identification studies, a capability not available with the 7-hydroxy precursor commonly used in the patent examples [2].

Chemical Biology Probe for N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)

Preliminary data from curated databases suggest that structurally related coumarin-7-oxy derivatives exhibit inhibitory activity against human NAAA, an enzyme involved in lipid signaling and inflammation, with reported IC50 values in the nanomolar range [3]. Although direct data for the target compound are not confirmed, the presence of the 3-benzyl group may enhance hydrophobic pocket occupancy compared to 4-methyl-only analogs, warranting further evaluation as a NAAA inhibitor scaffold [3]. Researchers investigating endocannabinoid-like lipid signaling pathways should consider this compound for NAAA inhibition profiling.

Sourcing-Stable Coumarin Building Block for Fragment-Based Screening Libraries

The target compound's active commercial supply (≥95% purity, multiple vendors) contrasts with the discontinued status of simpler coumarin-7-oxyacetic acid analogs . Its three distinct functionalization points (C-3 benzyl, C-4 methyl, C-7 carboxylic acid) make it a versatile fragment for medicinal chemistry campaigns, enabling rapid SAR exploration through parallel synthesis. Procurement managers can expect consistent batch-to-batch quality, reducing the risk of library inconsistency in multi-year fragment-based drug discovery programs.

Quote Request

Request a Quote for [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.